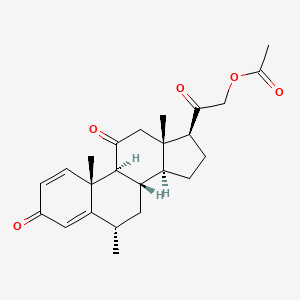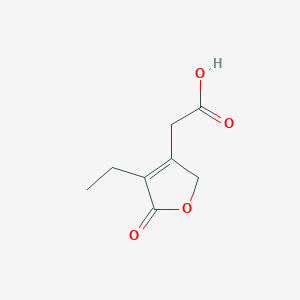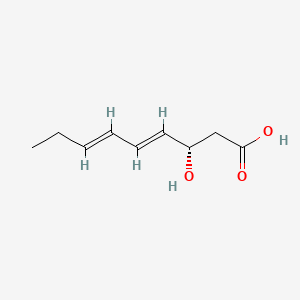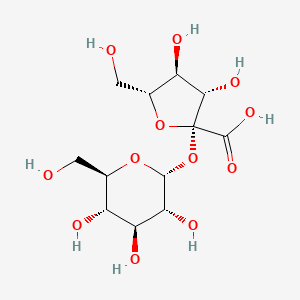
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities Oxazolidinones are heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . This method utilizes electron-donating groups in the aromatic substituent of glycidylcarbamate to increase the yield of the product. Another method involves the treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide, resulting in the formation of 4,5-disubstituted oxazolidin-2-ones via the modified Curtius rearrangement .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the hydroxyl group and the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: The hydroxyl group in the compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: Reduction of the oxazolidinone ring can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur at the phenyl or cyclopropyl groups using reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield the corresponding ketone, while reduction of the oxazolidinone ring may produce an amine derivative.
科学研究应用
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for its potential as an antibacterial agent.
Industry: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
作用机制
The mechanism of action of (3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The cyclopropyl and phenyl groups may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative in clinical trials for its antibacterial properties.
Uniqueness
(3-Cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and phenyl groups with the oxazolidinone ring provides a distinct structure that may offer advantages in specific applications compared to other oxazolidinone derivatives.
属性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC 名称 |
(3-cyclopropyl-2-phenyl-1,3-oxazolidin-5-yl)methanol |
InChI |
InChI=1S/C13H17NO2/c15-9-12-8-14(11-6-7-11)13(16-12)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2 |
InChI 键 |
YWLJIFDEAJKENK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2CC(OC2C3=CC=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-19,20,21-trihydroxy-20-[(Z)-octadec-9-enoyl]nonatriacont-9-ene-18,22-dione](/img/structure/B13848522.png)


![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)





![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)


